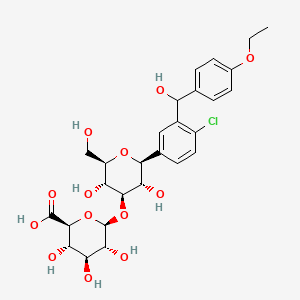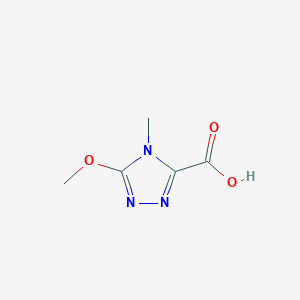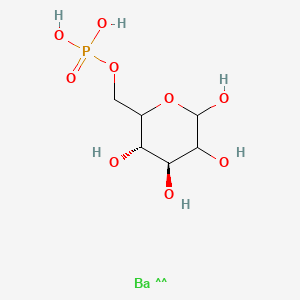![molecular formula C10H7N3S B13862770 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole](/img/structure/B13862770.png)
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazo[1,2-a]pyridine ring system is a fused bicyclic structure that is often found in pharmacologically active compounds, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, known for its presence in various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method involves the condensation of 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core. The thiazole ring can be introduced through subsequent reactions involving thioamides or thioureas under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: Found in many bioactive molecules, including antibiotics and antifungal agents.
Uniqueness
4-Imidazo[1,2-a]pyridin-2-yl-1,3-thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C10H7N3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
4-imidazo[1,2-a]pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-13-5-8(12-10(13)3-1)9-6-14-7-11-9/h1-7H |
Clave InChI |
NCPGMZCECSZRSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)C3=CSC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[4-[N,N-bis(trideuteriomethyl)carbamimidoyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B13862713.png)









